molecular formula C30H48O3 B1244098 Meliastatin 5

Meliastatin 5

Cat. No.: B1244098
M. Wt: 456.7 g/mol
InChI Key: ZTTLEOUJUZYDTO-HEBSBEFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meliastatin 5 is a tirucallane-type triterpenoid isolated from the ethyl acetate extract of the bark of Melia azedarach Linn. (Sichuan Chinaberry). It was first identified in a 2023 study that characterized 10 tirucallane triterpenoids from this plant . Structurally, tirucallane triterpenoids are characterized by a 30-nor skeleton with specific hydroxyl, ketone, or lactone functional groups. This compound is notable for its occurrence in the Melia genus, which is rich in bioactive compounds with cytotoxic, anti-inflammatory, and insecticidal properties.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-17-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O3/c1-18(2)22(31)11-9-19(3)26-23(32)17-30(8)21-10-12-24-27(4,5)25(33)14-15-28(24,6)20(21)13-16-29(26,30)7/h10,19-20,22-24,26,31-32H,1,9,11-17H2,2-8H3/t19-,20+,22+,23+,24+,26-,28-,29+,30-/m1/s1

InChI Key

ZTTLEOUJUZYDTO-HEBSBEFESA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(=C)C)O)[C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O

Canonical SMILES

CC(CCC(C(=C)C)O)C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O

Origin of Product

United States

Chemical Reactions Analysis

Halogenation Reactions

Bromo-substituted isatins, which share functional groups with Meliastatin 5 analogs, are synthesized via controlled bromination:

  • 5,7-Dibromoisatin : Refluxing isatin in ethanol with bromine at 70–75 °C produces this derivative, a precursor for anticancer agents .

Reaction Conditions :

  • Temperature: 70–75 °C

  • Solvent: Ethanol

  • Reagent: Bromine (Br₂)

Oxidative Coupling and Functionalization

Intramolecular oxidative coupling reactions are critical for constructing polycyclic indole systems. For example:

  • Azetidinium ion formation : Kinetic studies on cediranib synthesis revealed that slow azetidinium ion (19 ) formation precedes rapid nucleophilic substitution, enabling optimized solvent/base selection for higher yields .

Key Kinetic Parameters :

  • Rate-determining step: Formation of 19

  • Optimization factors: Solvent polarity, base stoichiometry

Design of Experiments (DoE) for Reaction Optimization

While not specific to this compound, DoE methodologies from cited studies can guide its synthesis:

  • Central composite design (CCF) : Used to optimize residence time, temperature, and reagent equivalents in flow reactions, achieving 93% yield for ortho-substituted products .

  • Factorial designs : Identified critical factors (e.g., glyoxylic acid quantity, temperature) for improving selectivity in vanillin synthesis .

Challenges in Mechanistic Studies

Reaction pathways for indole derivatives often involve complex kinetics:

  • Cediranib case : First-order kinetics suggested a slow intermediate step, contradicting expected second-order nucleophilic substitution .

  • Mathematical modeling : Rate laws (e.g., eq 4 in source ) predict reactant/product concentrations under varying conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Tirucallane triterpenoids from Melia azedarach share a core 30-nor skeleton but differ in substituents and oxidation patterns. Below is a comparison of Meliastatin 5 with structurally related compounds:

Compound Functional Groups/Modifications Source Key References
This compound Undetermined (exact structure pending full NMR/X-ray) Melia azedarach bark
Sendanolactone Lactone ring at C-21, hydroxylation at C-6 and C-7 Melia azedarach bark
Kulinone Ketone at C-3, hydroxylation at C-24 Melia azedarach heartwood
Meliasenin B Epoxy group at C-1/C-2, acetylated hydroxyls Melia azedarach bark
Toosendanin Highly oxidized with multiple ester groups Melia toosendan

Notes:

Key Gaps :

  • No IC₅₀ or EC₅₀ data exist for this compound, necessitating further bioassays.
  • Synergistic effects with other Melia compounds (e.g., limonoids) remain unexplored.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Meliastatin 5, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as solid-phase peptide synthesis or modular assembly of functional groups. Key steps include:

  • Purification : Use HPLC or column chromatography with solvent gradients optimized for polarity differences .
  • Characterization : Validate purity via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For stability, perform accelerated degradation studies under varying pH/temperature conditions .
  • Critical Note : Reproducibility requires strict adherence to protocols for solvent drying, inert atmospheres, and stoichiometric ratios.

Q. How should researchers design in vitro assays to assess this compound’s bioactivity?

  • Methodological Answer :

  • Cell Lines : Use target-specific models (e.g., melanoma cell lines for antiproliferative studies). Include positive/negative controls (e.g., known inhibitors).
  • Dose-Response : Test a logarithmic concentration range (e.g., 1 nM–100 µM) over 24–72 hours.
  • Endpoint Metrics : Measure IC₅₀ via MTT assays or flow cytometry for apoptosis/necrosis. Normalize data to vehicle-treated controls .

Q. What are the standard protocols for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Caco-2 monolayer assays for permeability.
  • Metabolism : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS.
  • Excretion : Radiolabeled tracer studies in animal models .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer :

  • Hypothesis Testing : Compare results across orthogonal assays (e.g., Western blot for protein targets vs. CRISPR-Cas9 knockout validation).
  • Data Triangulation : Integrate transcriptomic (RNA-seq) and proteomic (SILAC) datasets to identify downstream pathways .
  • Bias Mitigation : Blind experimental groups and use independent replicates to confirm findings .

Q. What statistical approaches are optimal for analyzing dose-dependent variability in this compound’s efficacy?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error Analysis : Report 95% confidence intervals and apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .
  • Power Analysis : Predefine sample sizes using pilot data to ensure effect sizes are detectable (α=0.05, β=0.2) .

Q. How can researchers optimize this compound’s selectivity to minimize off-target effects in vivo?

  • Methodological Answer :

  • Target Engagement : Use thermal shift assays (CETSA) or cellular target occupancy studies.
  • Off-Target Screening : Employ high-content imaging or kinome-wide profiling.
  • Structural Refinement : Perform molecular dynamics simulations to identify binding pocket modifications that enhance specificity .

Q. What strategies address challenges in scaling up this compound synthesis for preclinical trials?

  • Methodological Answer :

  • Process Chemistry : Transition from batch to flow chemistry for improved yield and safety.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.
  • Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) .

Data Analysis & Reporting Standards

Q. What are the best practices for reporting conflicting results in this compound studies?

  • Methodological Answer :

  • Transparency : Disclose all raw data and preprocessing steps (e.g., normalization, outlier removal).
  • Contextualization : Discuss variables like cell passage number, serum batch effects, or assay plate positioning.
  • Peer Review : Preprint submissions (e.g., bioRxiv) for community feedback prior to journal submission .

Q. How should researchers structure a manuscript to highlight this compound’s novelty compared to analogs?

  • Methodological Answer :

  • Comparative Tables : Include IC₅₀, selectivity ratios, and pharmacokinetic parameters for this compound vs. analogs.
  • Discussion Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify translational potential .

Tables: Key Parameters for this compound Research

Parameter Recommended Method Validation Criteria
PurityHPLC (≥95% peak area)Match retention time to reference standard
IC₅₀ (in vitro)MTT assay (triplicate wells)R² > 0.90 for dose-response curves
Metabolic StabilityLiver microsome half-life (t₁/₂)t₁/₂ > 30 minutes (human microsomes)
Target SelectivityKinomeScan (≥100 kinases screened)<10% inhibition at 1 µM for off-targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meliastatin 5
Reactant of Route 2
Meliastatin 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.